2-Iodobenzene-1,3-diol

Sonogashira Coupling Benzofuran Synthesis Heterocyclic Chemistry

2-Iodobenzene-1,3-diol delivers unmatched reactivity in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) due to its low C-I bond dissociation energy and high polarizability—outperforming bromo/chloro analogs. It is the essential scaffold for chiral hypervalent iodine(V) reagents enabling enantioselective dearomatization and asymmetric oxidation. Procure ≥98% purity; light-sensitive, stored under inert gas. Ideal for medicinal chemistry, API development, and green chemistry.

Molecular Formula C6H5IO2
Molecular Weight 236.01 g/mol
CAS No. 41046-67-7
Cat. No. B1297929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodobenzene-1,3-diol
CAS41046-67-7
Molecular FormulaC6H5IO2
Molecular Weight236.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)I)O
InChIInChI=1S/C6H5IO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H
InChIKeyBNJXHRMYHDWZKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodobenzene-1,3-diol (CAS 41046-67-7): A Halogenated Phenolic Intermediate for Palladium-Catalyzed Couplings and Chiral Reagent Synthesis


2-Iodobenzene-1,3-diol (also known as 2-iodoresorcinol) is a halogenated phenolic building block characterized by a benzene ring substituted with an iodine atom and two hydroxyl groups at the 1- and 3-positions . Its molecular formula is C₆H₅IO₂, with a molecular weight of 236.01 g/mol and a predicted density of 2.177 g/cm³ . The compound typically appears as a pink solid with a melting point in the range of 115-119 °C, and it is known to be light-sensitive . This structure is the cornerstone for its primary utilities: serving as an electrophilic coupling partner in cross-coupling reactions and as a core scaffold for synthesizing novel chiral hypervalent iodine reagents [1].

2-Iodobenzene-1,3-diol (CAS 41046-67-7): Critical Distinctions in Reactivity and Synthetic Utility Compared to Other Halogenated Resorcinols


Generic substitution among halogenated resorcinols is not feasible due to the fundamental differences in reactivity conferred by the halogen atom. The carbon-iodine (C-I) bond in 2-iodobenzene-1,3-diol possesses a lower bond dissociation energy and higher polarizability compared to the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in its 2-bromo- and 2-chloro- analogs [1]. This translates to superior performance as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling faster oxidative addition and often higher yields under milder conditions [1]. Furthermore, the unique electronic properties of the iodine atom make this specific diol an essential core scaffold for constructing amino acid-derived chiral hypervalent iodine reagents, a synthetic pathway that is not directly replicable with the bromo or chloro derivatives .

2-Iodobenzene-1,3-diol (CAS 41046-67-7): Quantitative Evidence for Procurement Decisions


2-Iodobenzene-1,3-diol in Sonogashira Coupling: Validated Route to 4-Hydroxybenzofurans

A comparative study demonstrates the efficacy of 2-iodobenzene-1,3-diol as a substrate in Sonogashira cross-coupling reactions. The iodine atom facilitates a faster oxidative addition step with palladium catalysts relative to bromine, enabling efficient coupling under optimized conditions [1]. This specific application leverages the superior leaving-group ability of iodine, a differentiation factor when selecting a halogenated resorcinol for synthesizing 4-hydroxy-2-substituted benzofurans.

Sonogashira Coupling Benzofuran Synthesis Heterocyclic Chemistry

2-Iodobenzene-1,3-diol: A Core Scaffold for Chiral Hypervalent Iodine Reagents in Asymmetric Catalysis

A comprehensive review highlights the unique role of 2-iodobenzene-1,3-diol as a foundational core for constructing chiral hypervalent iodine(I/III) reagents. These reagents are integral to catalytic enantioselective dearomatization, asymmetric oxidation of alkenes, and enantioselective α-functionalization of carbonyl compounds . The ability to functionalize the 2-iodoresorcinol core with chiral side chains (e.g., lactic acid derivatives) enables the development of highly selective catalysts . This specific application is a defining characteristic of this iodinated scaffold.

Asymmetric Catalysis Chiral Hypervalent Iodine Enantioselective Synthesis

2-Iodobenzene-1,3-diol: Established Laboratory Synthesis with Validated Yields and Reproducibility

The synthesis of 2-iodobenzene-1,3-diol is a well-characterized process, typically involving the iodination of resorcinol. This provides a reliable and reproducible entry point for researchers . A documented procedure details the reaction of resorcinol (33.0 g, 300 mmol) with iodine (81.5 g, 321 mmol) and sodium bicarbonate in water, yielding the title compound as a white solid . This established methodology ensures a consistent supply of material for downstream applications.

Organic Synthesis Iodination Process Chemistry

2-Iodobenzene-1,3-diol (CAS 41046-67-7): Primary Application Scenarios Based on Evidence


Synthesis of 4-Hydroxybenzofurans via Palladium-Catalyzed Sonogashira Coupling

Employ 2-iodobenzene-1,3-diol as the electrophilic coupling partner in Sonogashira reactions with terminal alkynes. The superior reactivity of the C-I bond relative to the C-Br bond facilitates efficient cross-coupling to yield 4-hydroxy-2-substituted benzofurans, which are valuable intermediates in medicinal chemistry and natural product synthesis [1].

Precursor for Amino Acid-Derived Chiral Hypervalent Iodine(V) Reagents

Utilize 2-iodobenzene-1,3-diol as the core scaffold to synthesize novel chiral hypervalent iodine(V) reagents. These reagents are critical for enabling enantioselective transformations, including dearomatization and asymmetric oxidation reactions, in the development of active pharmaceutical ingredients (APIs) and other high-value fine chemicals .

Development of Conformationally Flexible Aryl Iodine Catalysts for Green Chemistry

Leverage 2-iodobenzene-1,3-diol as a starting material in Mitsunobu reactions to create new libraries of aryl iodine catalysts. This approach has been demonstrated to produce recyclable catalysts for asymmetric oxidative transformations, aligning with the principles of green and sustainable chemistry [2].

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